molecular formula C13H16F2N2O B4948468 1-(2,6-difluorobenzyl)-4-piperidinecarboxamide

1-(2,6-difluorobenzyl)-4-piperidinecarboxamide

Cat. No.: B4948468
M. Wt: 254.28 g/mol
InChI Key: OMNUYBJUXGGKHW-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzyl)-4-piperidinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various receptors in the brain and body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including neurotransmitter release, ion channel modulation, and cell survival. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been shown to increase the levels of neurotrophic factors, such as BDNF, which are involved in the growth and survival of neurons. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorobenzyl)-4-piperidinecarboxamide has several advantages for use in scientific research. It is a highly pure compound that can be synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to its use. This compound has a short half-life, which can make it difficult to study its long-term effects. It also has limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-difluorobenzyl)-4-piperidinecarboxamide. In neuroscience, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications for anxiety and depression. In cancer research, studies are needed to determine the efficacy of this compound in combination with other cancer treatments. In cardiovascular disease, studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, further research is needed to develop new synthesis methods for this compound that can improve its solubility and half-life.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action and physiological effects in various areas of research, including neuroscience, cancer research, and cardiovascular disease. While there are some limitations to its use, this compound has several advantages for use in scientific research and has several future directions for research.

Synthesis Methods

1-(2,6-difluorobenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions and yields a pure form of this compound. The purity of the compound is crucial for its use in scientific research.

Scientific Research Applications

1-(2,6-difluorobenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various areas of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, this compound has been shown to have protective effects on the heart and reduce the risk of heart failure.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-11-2-1-3-12(15)10(11)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNUYBJUXGGKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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